molecular formula C25H21BrN2O4 B5916786 ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate

ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate

Cat. No.: B5916786
M. Wt: 493.3 g/mol
InChI Key: GZUBTFXCJHLXDN-CJLVFECKSA-N
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Description

Ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate is a complex organic compound with a molecular formula of C25H21BrN2O4 This compound is characterized by its intricate structure, which includes a bromobenzoyl group, a phenylprop-2-enoyl group, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with an amine to form the corresponding amide. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical properties and potential for diverse applications.

Properties

IUPAC Name

ethyl 4-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O4/c1-2-32-25(31)18-12-14-19(15-13-18)27-24(30)22(16-17-8-4-3-5-9-17)28-23(29)20-10-6-7-11-21(20)26/h3-16H,2H2,1H3,(H,27,30)(H,28,29)/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUBTFXCJHLXDN-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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